Methanone, [4-[[(5-nitro-2-thienyl)methylene]amino]phenyl]phenyl-
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Overview
Description
Methanone, [4-[[(5-nitro-2-thienyl)methylene]amino]phenyl]phenyl- is a complex organic compound with a unique structure that includes a nitro group, a thienyl ring, and a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [4-[[(5-nitro-2-thienyl)methylene]amino]phenyl]phenyl- typically involves the condensation of 5-nitro-2-thiophenecarboxaldehyde with 4-aminobenzophenone under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methanone, [4-[[(5-nitro-2-thienyl)methylene]amino]phenyl]phenyl- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Methanone, [4-[[(5-nitro-2-thienyl)methylene]amino]phenyl]phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of dyes and other chemicals.
Mechanism of Action
The mechanism by which Methanone, [4-[[(5-nitro-2-thienyl)methylene]amino]phenyl]phenyl- exerts its effects involves interactions with specific molecular targets and pathways. The nitro group and thienyl ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- Methanone, [4-(dimethylamino)phenyl]phenyl-
- Methanone, (2-amino-5-nitrophenyl)phenyl-
- Methanone, (4-methoxyphenyl)phenyl-
Uniqueness
Methanone, [4-[[(5-nitro-2-thienyl)methylene]amino]phenyl]phenyl- is unique due to the presence of the nitro group and thienyl ring, which confer specific chemical and biological properties
Properties
CAS No. |
62127-99-5 |
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Molecular Formula |
C18H12N2O3S |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
[4-[(5-nitrothiophen-2-yl)methylideneamino]phenyl]-phenylmethanone |
InChI |
InChI=1S/C18H12N2O3S/c21-18(13-4-2-1-3-5-13)14-6-8-15(9-7-14)19-12-16-10-11-17(24-16)20(22)23/h1-12H |
InChI Key |
PYEIAFOEBGJTSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N=CC3=CC=C(S3)[N+](=O)[O-] |
Origin of Product |
United States |
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